Pyridoxine-d2HCl (5-hydroxymethyl-d2)

Beschreibung

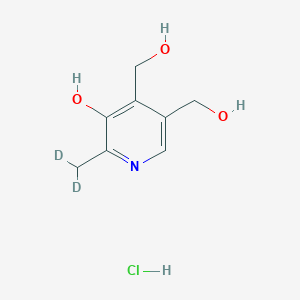

Pyridoxine-d₂HCl (5-hydroxymethyl-d₂) is a deuterium-labeled derivative of pyridoxine hydrochloride (Vitamin B₆-HCl), where two hydrogen atoms at the 5-hydroxymethyl group (–CH₂OH) are replaced with deuterium (D) . This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and analytical applications, such as serving as an internal standard in mass spectrometry. The compound has a molecular formula of C₈H₁₁D₂NO₃·HCl, a purity of 98%, and is available in quantities of 0.01 g ($195) and 0.05 g ($650) . Its non-hazardous transport classification facilitates widespread use in research settings .

Structure

2D Structure

Eigenschaften

CAS-Nummer |

5027-82-7 |

|---|---|

Molekularformel |

C8H12ClNO3 |

Molekulargewicht |

207.65 g/mol |

IUPAC-Name |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2; |

InChI-Schlüssel |

ZUFQODAHGAHPFQ-BCKZTNHCSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl |

Isomerische SMILES |

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl |

Kanonische SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of Pyridoxamine Dihydrochloride

A preparation method for pyridoxamine dihydrochloride, a related compound, involves several steps, starting from pyridoxine hydrochloride:

- Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the initial raw material with water as a reaction medium. Activated manganese dioxide and concentrated sulfuric acid are added to generate pyridoxal through an oxidation reaction. The resulting pyridoxal reacts with anhydrous sodium acetate and hydroxylamine hydrochloride to produce pyridoxal oxime.

- Preparation of Pyridoxamine Dihydrochloride: Pyridoxal oxime reacts with acetic acid and zinc to produce a solution of pyridoxamine in acetic acid. The acetic acid is then removed under reduced pressure to obtain a slurry concentrate. Water is added to this concentrate, and acetic acid is again removed under reduced pressure to obtain an aqueous solution of pyridoxamine.

- The pH of the pyridoxamine aqueous solution is adjusted to alkaline by adding ammonium hydroxide or ammonia, which causes pyridoxamine to separate out as a free base. After vacuum filtration, water and hydrochloric acid are added to the pyridoxamine, which is then stirred to dissolve. This solution is decolorized and filtered.

- The filtrate is concentrated under reduced pressure until white solids precipitate. A solvent is added, and the mixture is stirred and cooled to crystallize the product. Finally, the crystals are filtered and dried to obtain pyridoxamine dihydrochloride.

Analytical Methods and Research Findings

Pyridoxine-d2 HCl is used in various analytical methods, particularly in liquid chromatography and mass spectrometry for quantifying metabolites in metabolic studies.

- Liquid Chromatography and Mass Spectrometry Conditions: Key metabolites are quantified using a TSQ Quantiva triple quadrupole mass spectrometer coupled with an Ultimate 3000 UHPLC system. An Acquity UPLC® HSS T3 column is used at 45 °C with a flow rate of 0.3 mL/min. A gradient elution is applied using water/formic acid and methanol/formic acid as solvents.

- Multiple Reaction Monitoring (MRM) Optimization: MRM is optimized using the automated function in TSQ Quantiva Tune 2.0 via direct infusion of standards. Optimized collision energy and RF lens voltage are determined for MRM transitions for each analyte.

- Calibration Curve and Internal Standard Preparation: Calibration standards are prepared in water at varying concentrations. An internal standard (ISTD) is prepared with labeled standards, including pyridoxine-d2, to correct for variations during the analysis.

Data Table: Properties of Pyridoxine-d2 HCl

Analyse Chemischer Reaktionen

Types of Reactions

Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.

Common Reagents and Conditions

Oxidation: Pyridoxine-d2HCl can be oxidized to pyridoxal-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of pyridoxine-d2HCl to pyridoxamine-d2 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Biochemical Roles

Pyridoxine-d2HCl serves as a precursor to pyridoxal 5'-phosphate (PLP), the active coenzyme form of Vitamin B6. PLP is crucial in several metabolic processes:

- Amino Acid Metabolism : PLP acts as a cofactor in transamination reactions, facilitating the conversion of amino acids and influencing neurotransmitter synthesis, including serotonin and dopamine .

- Nucleic Acid Synthesis : It plays a role in the metabolism of nucleic acids, impacting cellular functions and gene expression .

Therapeutic Applications

Pyridoxine-d2HCl has been investigated for its therapeutic potential in various medical conditions:

Neurological Disorders

- Tardive Dyskinesia : A study demonstrated that high doses of pyridoxine significantly reduced the severity of tardive dyskinesia in patients undergoing antipsychotic treatment. The study reported a 78% reduction in symptoms after six months of treatment with 600 mg/day of pyridoxine .

- Peripheral Neuropathy : Pyridoxine is utilized to prevent isoniazid-induced peripheral neuropathy, which can occur during tuberculosis treatment .

Metabolic Disorders

- Obesity Management : Research indicates that supplementation with pyridoxine can improve lipid profiles and reduce body mass index (BMI) in overweight individuals. A clinical trial found significant reductions in fat mass and waist circumference among participants taking pyridoxine compared to a placebo .

Industrial Applications

Beyond its biochemical significance, Pyridoxine-d2HCl is also valuable in various industrial contexts:

Pharmaceutical Manufacturing

- Pyridoxine hydrochloride is used as an intermediate in the synthesis of pharmaceuticals, including anti-seizure medications and antidepressants. Its catalytic properties facilitate the production of complex organic compounds essential for drug formulations .

Chemical Industry

- In the chemical industry, pyridoxine acts as a catalyst in polymerization reactions for producing plastics and synthetic fibers, such as polyurethanes and nylon . This application highlights its versatility beyond biological functions.

Case Studies

The following case studies illustrate specific applications of Pyridoxine-d2HCl:

Wirkmechanismus

Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects by participating in various enzymatic reactions as a coenzyme. It is converted to pyridoxal phosphate (PLP), the active form of vitamin B6, which acts as a coenzyme for over 160 enzymatic reactions. These reactions include transamination, decarboxylation, and racemization, which are crucial for amino acid metabolism and neurotransmitter synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyridoxine Hydrochloride (Non-deuterated)

- Molecular Formula: C₈H₁₁NO₃·HCl (vs. C₈H₁₁D₂NO₃·HCl for the d₂ form) .

- Key Differences : Lacks deuterium labeling, making it unsuitable for isotope-based tracing. It is primarily used as a dietary supplement or therapeutic agent for Vitamin B₆ deficiency.

- Applications: Clinical and nutritional applications dominate, whereas Pyridoxine-d₂HCl is reserved for research (e.g., quantifying endogenous Vitamin B₆ levels via LC-MS) .

Pyridoxine-d₃ HCl (Methyl-d₃)

- Molecular Formula: C₈H₁₀D₃NO₃·HCl .

- Deuterium Position : Labeled at the methyl group (–CH₃) instead of the hydroxymethyl group (–CH₂OH).

- Applications : Used in studies requiring tracking of methyl group metabolism, such as methylation pathways or neurotransmitter synthesis. This contrasts with Pyridoxine-d₂HCl, which tracks hydroxymethyl-related processes .

Pyridoxamine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O₂ .

- Structural Differences: Contains an aminomethyl (–CH₂NH₂) group at position 4 instead of a hydroxymethyl group.

- Applications: Functions as a coenzyme in amino acid metabolism and is used in biochemical assays to study transamination reactions.

Pyridoxal-d₃ HCl

- Molecular Formula: C₈H₁₀D₃NO₃·HCl .

- Functional Group : Features an aldehyde (–CHO) at position 4 instead of a hydroxymethyl group.

- Applications : Utilized in studies of aldehyde dehydrogenase activity or pyridoxal 5'-phosphate (PLP) biosynthesis. Deuterium labeling here aids in tracking aldehyde group dynamics .

Data Table: Key Properties of Pyridoxine-d₂HCl and Analogues

Research Findings and Analytical Considerations

- Stability and Isotope Effects: Deuterium labeling at the hydroxymethyl group in Pyridoxine-d₂HCl minimizes metabolic interference compared to non-deuterated forms, ensuring accurate tracer results .

- Analytical Methods : HPLC and LC-MS are critical for distinguishing deuterated analogs. For example, methods validated for Pioglitazone hydrochloride () highlight the importance of chromatographic resolution in separating structurally similar compounds .

- Synthetic Challenges: Deuterated analogs require specialized synthesis routes, such as Na₂S-mediated substitution () or KOH-driven cyclization (), though these examples pertain to unrelated pyridazinones .

Biologische Aktivität

Pyridoxine-d2HCl, also known as 5-hydroxymethyl-d2 pyridoxine hydrochloride, is a deuterated form of vitamin B6, which plays a crucial role in various biological processes. This article explores its biological activity, including its biochemical roles, therapeutic implications, and case studies that highlight its significance in clinical settings.

Overview of Pyridoxine and Its Derivatives

Pyridoxine, or vitamin B6, is essential for numerous enzymatic reactions in the body. It exists in several forms, including pyridoxal, pyridoxamine, and pyridoxine itself. Pyridoxine-d2HCl is a stable isotope variant that allows for specific tracking in metabolic studies due to its unique deuterium labeling.

Biochemical Role

Pyridoxine serves primarily as a cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and the metabolism of carbohydrates and lipids. It is particularly important for the synthesis of neurotransmitters such as serotonin and dopamine. The conversion of pyridoxine to its active form, pyridoxal phosphate (PLP), is vital for its biological activity.

Key Functions:

- Amino Acid Metabolism : Facilitates transamination reactions critical for amino acid interconversion.

- Neurotransmitter Synthesis : Involved in the synthesis of neurotransmitters like GABA and serotonin.

- Hemoglobin Production : Plays a role in the synthesis of heme, essential for oxygen transport.

Clinical Implications

Pyridoxine deficiency can lead to significant health issues, including neurological disorders and anemia. The deuterated form, Pyridoxine-d2HCl, has been studied for its potential benefits in various clinical conditions.

Case Studies:

- Seizures Related to Deficiency : A study reported a case of a 79-year-old female patient who experienced new-onset seizures due to vitamin B6 deficiency. Treatment with pyridoxine resulted in significant improvement, highlighting the importance of this vitamin in neurological health .

- Coronary Artery Disease : Research indicated low levels of pyridoxal-5'-phosphate in patients with acute myocardial infarction. This suggests that vitamin B6 deficiency may contribute to ischemic heart disease .

Research Findings

Recent studies have focused on the metabolic pathways involving pyridoxine and its derivatives. The following table summarizes key findings from diverse research sources:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of Pyridoxine-d2HCl?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for quantifying isotopic enrichment (≥98 atom% deuterium) and confirming molecular integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, can validate deuterium placement at the 5-hydroxymethyl group. Purity assessments should follow USP Pyridoxine Hydrochloride RS protocols, adjusted for deuterated analogs .

Q. What storage conditions are optimal for maintaining Pyridoxine-d2HCl stability in laboratory settings?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent isotopic exchange and hydrolysis. Stability testing under accelerated conditions (e.g., 25°C/60% relative humidity) should be performed to establish degradation kinetics. Batch-specific certificates of analysis from suppliers must specify deuterium content and impurities .

Q. How can researchers verify the absence of isotopic scrambling in Pyridoxine-d2HCl during metabolic assays?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) to track deuterium retention at the 5-hydroxymethyl site. Compare fragmentation patterns with non-deuterated controls. Isotopic purity should be confirmed pre- and post-experiment to rule out H-H exchange in aqueous or enzymatic environments .

Advanced Research Questions

Q. How does deuterium labeling in Pyridoxine-d2HCl influence its metabolic stability compared to the non-deuterated form?

- Methodological Answer : Design comparative pharmacokinetic studies using parallel groups (deuterated vs. non-deuterated). Measure plasma half-life via LC-MS and assess hepatic clearance using microsomal incubations. The kinetic isotope effect (KIE) may reduce CYP450-mediated metabolism, requiring adjustments in dose-response models. Data contradictions (e.g., unexpected metabolite ratios) should prompt re-evaluation of deuterium localization or enzymatic selectivity .

Q. What experimental frameworks are suitable for tracing Pyridoxine-d2HCl in vitamin B6-dependent enzyme mechanisms?

- Methodological Answer : Employ a PICO (Population: enzyme systems; Intervention: deuterated substrate; Comparison: H-analog; Outcome: kinetic parameters) framework. Use stopped-flow spectroscopy or isotope-ratio MS to monitor deuterium retention in cofactors (e.g., pyridoxal 5′-phosphate). Control for solvent-derived H incorporation by conducting parallel assays in deuterium-depleted buffers .

Q. How can isotopic dilution assays mitigate matrix effects when quantifying Pyridoxine-d2HCl in biological samples?

- Methodological Answer : Spike samples with C-labeled internal standards to correct for ion suppression/enhancement in LC-MS. Validate linearity (1–1000 ng/mL) and precision (CV <15%) across matrices (plasma, urine). Data inconsistencies (e.g., nonlinear calibration curves) may indicate incomplete protein precipitation or phospholipid interference, necessitating solid-phase extraction optimization .

Q. What strategies resolve contradictions in deuterium uptake data when Pyridoxine-d2HCl is used as a tracer in longitudinal studies?

- Methodological Answer : Apply mixed-effects modeling to account for inter-individual variability in H retention. Use Bayesian statistics to integrate prior isotopic turnover rates. Discrepancies between predicted and observed enrichment may arise from unaccounted dietary B6 intake or enterohepatic recirculation, requiring dietary logs and bile acid sequestrants in study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.